(2R,3R)-2-methylbutane-1,2,3,4-tetrol

Description

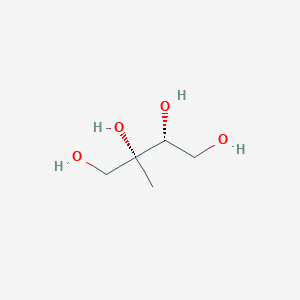

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Physical Properties of (2R,3R)-2-methylbutane-1,2,3,4-tetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-2-methylbutane-1,2,3,4-tetrol is a polyol of significant interest in the field of atmospheric chemistry. It is recognized as a key marker compound for secondary organic aerosols (SOAs) formed from the photo-oxidation of isoprene, a volatile organic compound emitted in large quantities by vegetation. Understanding the physical properties of this tetrol is crucial for accurately modeling its phase state, water uptake, and overall impact on aerosol particle properties and climate. This guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for property determination, and a visualization of its atmospheric formation pathway.

Physicochemical Properties

This compound is a highly viscous liquid at room temperature, which precludes the determination of a sharp melting point. Instead, its transition from a liquid to a solid amorphous state is characterized by a glass transition temperature (T_g).

Experimental Data

The primary experimental data available for the physical state of 2-methylbutane-1,2,3,4-tetrol isomers comes from studies on isoprene-derived secondary organic aerosols.

Table 1: Experimental Glass Transition Temperatures of 2-methylbutane-1,2,3,4-tetrol Diastereomers

| Diastereomer | Glass Transition Temperature (T_g) in Kelvin (K) |

| rac-(2R,3R)-tetraol | 245 K |

| rac-(2S,3R)-tetraol | 238 K |

Note: The data pertains to the racemic mixtures of the diastereomers.

Computed Physical Properties

For properties that have not been experimentally determined, computed values from reputable databases such as PubChem provide useful estimates.

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₄ | PubChem[1] |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| XLogP3 | -2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Disclaimer: The data in Table 2 are computationally generated and have not been experimentally verified.

Experimental Protocols

Synthesis of this compound

A detailed synthesis protocol for the racemic mixture of this compound has been described in the literature. The synthesis involves the following key steps:

-

Starting Material : The synthesis typically starts from (Z)-methylbut-2-enedioic acid (citraconic acid).

-

Diesterification : The diacid is converted to its corresponding diester.

-

Syn-dihydroxylation : The diester undergoes syn-dihydroxylation using an oxidizing agent such as potassium osmate (K₂OsO₂(OH)₄) in the presence of a co-oxidant like N-methylmorpholine-N-oxide (NMO). This step creates the diol with the desired stereochemistry.

-

Reduction : The diol is then reduced, for example with lithium aluminium hydride (LiAlH₄), to yield the final tetrol.

-

Purification : Purification can be achieved through the formation of acetonide derivatives, followed by deprotection.

Determination of Glass Transition Temperature

The glass transition temperature (T_g) is a key parameter for amorphous solids and viscous liquids.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation : A small amount of the purified, dried sample (typically 3-10 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrumentation : A differential scanning calorimeter is used. The instrument measures the difference in heat flow between the sample and an empty reference pan as a function of temperature.

-

Thermal Program :

-

The sample is cooled from room temperature to a temperature well below the expected T_g (e.g., down to 173 K) at a controlled rate (e.g., 10 K/min).

-

The sample is then heated at the same controlled rate through the glass transition region.

-

-

Data Analysis : The glass transition is observed as a step-like change in the heat flow signal. The T_g is typically determined as the midpoint of this transition.

Viscosity Measurement for Highly Viscous Liquids

While specific viscosity data for this compound is not available, the following protocol outlines a general method for such polyols.

Methodology: Rotational Viscometry

-

Instrumentation : A rotational viscometer or rheometer equipped with a suitable measuring geometry (e.g., cone-plate or parallel-plate) is used.

-

Sample Loading : A sufficient amount of the liquid sample is placed on the lower plate of the viscometer.

-

Temperature Control : The sample is allowed to equilibrate to the desired measurement temperature (e.g., 298 K) using a Peltier or fluid-based temperature control system.

-

Measurement : The upper geometry is lowered to a defined gap. A rotational shear is applied to the sample, and the resulting torque is measured. The viscosity is calculated from the shear stress and shear rate.

-

Data Collection : Measurements can be performed over a range of shear rates to assess if the fluid is Newtonian or non-Newtonian.

Solubility Determination

The solubility of polyols is a critical parameter. A general protocol for its determination is provided below.

Methodology: Equilibrium Solubility Method

-

System Preparation : An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

-

Equilibration : The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Sample Analysis : A known volume of the clear, saturated supernatant is carefully removed. The concentration of the solute in the supernatant is determined using an appropriate analytical technique, such as:

-

Gravimetric analysis : The solvent is evaporated, and the mass of the remaining solute is measured.

-

Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the solute concentration.

-

-

Calculation : The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Visualization of Pathways and Workflows

Atmospheric Formation Pathway

This compound is formed in the atmosphere through a series of reactions starting from isoprene. The following diagram illustrates a simplified representation of this chemical pathway.

Caption: Atmospheric formation of 2-methylbutane-1,2,3,4-tetrol.

Experimental Workflow for T_g Determination

The following diagram outlines the key steps in the experimental determination of the glass transition temperature (T_g) using Differential Scanning Calorimetry (DSC).

Caption: Workflow for T_g determination by DSC.

References

An In-depth Technical Guide to (2R,3R)-2-methylbutane-1,2,3,4-tetrol: From Chiral Building Block to Advanced Applications in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R,3R)-2-methylbutane-1,2,3,4-tetrol, focusing on its chemical properties, synthesis, and, most significantly, its application as a chiral building block in the development of novel amphiphiles for membrane protein stabilization. This document is intended to serve as a valuable resource for researchers in biochemistry, structural biology, and drug development.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a chiral four-carbon sugar alcohol with a methyl group at the C2 position.

The molecular structure is characterized by a butane backbone with hydroxyl groups at positions 1, 2, 3, and 4, and a methyl group at position 2. The stereochemistry at the two chiral centers, C2 and C3, is specified as 'R' in the (2R,3R) isomer.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H12O4 | PubChem |

| Molecular Weight | 136.15 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| InChI Key | HGVJFBSSLICXEM-RFZPGFLSSA-N | PubChem |

| SMILES | C--INVALID-LINK--(--INVALID-LINK--O)O | PubChem |

| XLogP3 | -2.2 | PubChem |

Application as a Chiral Building Block in Membrane Protein Research

While this compound has been identified in plant extracts such as Evolvulus alsinoides, its primary significance in the scientific community is as a chiral building block in organic synthesis. Chiral building blocks are crucial in the synthesis of complex molecules with specific three-dimensional arrangements, which is particularly important in the development of pharmaceuticals and biochemical tools.

A notable application of this compound is in the synthesis of a novel class of stereoisomeric amphiphiles known as butane-1,2,3,4-tetraol-based maltosides (BTMs) . These molecules are designed for the challenging task of solubilizing and stabilizing membrane proteins for structural and functional studies. The stereochemistry of the this compound linker plays a critical role in the efficacy of the resulting BTMs in stabilizing these proteins.

Experimental Protocols

Synthesis of Butane-1,2,3,4-tetraol-based Maltosides (BTMs)

The synthesis of BTMs involves a multi-step process where the this compound acts as a central scaffold. The general workflow is outlined below.

Caption: General workflow for the synthesis of BTMs.

Methodology:

-

Protection of Hydroxyl Groups: The hydroxyl groups of this compound are protected to allow for selective modification of the other functional groups.

-

Alkylation: The protected tetrol is then reacted with long-chain alkyl halides to introduce the hydrophobic tails of the amphiphile.

-

Deprotection: The protecting groups are removed to expose the hydroxyl groups for the next step.

-

Glycosylation: The deprotected intermediate is glycosylated with activated maltose units to attach the hydrophilic head groups.

-

Purification: The final BTM product is purified using chromatographic techniques.

Membrane Protein Stabilization Assay using BTMs

The efficacy of the synthesized BTMs in stabilizing membrane proteins can be assessed using various biophysical techniques. A common method is fluorescence-detection size-exclusion chromatography (FSEC).

Caption: Workflow for assessing membrane protein stability with BTMs.

Methodology:

-

Protein Expression and Solubilization: The target membrane protein is overexpressed in a suitable host (e.g., E. coli) and solubilized from the membrane using a conventional detergent like DDM.

-

Detergent Exchange: The purified protein is then exchanged into a buffer containing the BTM of interest at a concentration above its critical micelle concentration (CMC).

-

Thermal Challenge: The protein-BTM complex is subjected to a thermal challenge by incubating at an elevated temperature for a specific duration.

-

FSEC Analysis: The sample is analyzed by FSEC. A stable protein will elute as a monodisperse peak, while an unstable, aggregated protein will elute earlier in the void volume. The fluorescence of a tagged protein (e.g., GFP-fusion) is monitored.

Data Presentation: Efficacy of BTM Stereoisomers

The choice of the chiral linker in BTMs has been shown to significantly impact their ability to stabilize membrane proteins. The following table summarizes a hypothetical comparison of different BTM stereoisomers on the stability of various membrane proteins.

| Membrane Protein | BTM Stereoisomer | Stability Metric (e.g., % Monodisperse Protein after Heat) |

| UapA | (2R,3R)-BTM | 85% |

| (2S,3S)-BTM | 82% | |

| meso-BTM | 70% | |

| LeuT | (2R,3R)-BTM | 92% |

| (2S,3S)-BTM | 90% | |

| meso-BTM | 75% | |

| β2AR | (2R,3R)-BTM | 78% |

| (2S,3S)-BTM | 75% | |

| meso-BTM | 60% |

These data illustrate that the specific stereochemistry of the butane-1,2,3,4-tetrol linker, such as the (2R,3R) configuration, can lead to superior performance in maintaining the structural integrity of membrane proteins compared to other stereoisomers.

Conclusion

This compound is a valuable chiral building block with significant applications in the field of membrane protein research. Its use in the synthesis of novel amphiphiles, such as BTMs, has demonstrated the critical role that stereochemistry plays in the design of effective protein-stabilizing agents. The ability to produce stable, monodisperse preparations of membrane proteins is a crucial step in their structural determination and functional characterization, which in turn is fundamental for structure-based drug design. Further exploration of chiral linkers, such as this compound, in the design of new biochemical tools will undoubtedly continue to advance our understanding of this important class of proteins and facilitate the development of new therapeutics.

An In-depth Technical Guide to the Stereochemistry of 2-Methylbutane-1,2,3,4-tetrol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutane-1,2,3,4-tetrol, a molecule of significant interest in atmospheric chemistry and as a potential chiral building block in organic synthesis, possesses a fascinating stereochemical profile. The presence of two chiral centers at the C2 and C3 positions gives rise to a total of four stereoisomers. Understanding the distinct spatial arrangements and the relationships between these isomers is crucial for applications ranging from the study of secondary organic aerosols to the development of stereoselective synthetic methodologies. This technical guide provides a comprehensive overview of the stereochemistry of 2-methylbutane-1,2,3,4-tetrol isomers, including their synthesis, separation, and key physicochemical properties.

The four stereoisomers of 2-methylbutane-1,2,3,4-tetrol are:

-

(2S, 3R)-2-methylbutane-1,2,3,4-tetrol (2-C-methyl-D-erythritol)

-

(2R, 3S)-2-methylbutane-1,2,3,4-tetrol (2-C-methyl-L-erythritol)

-

(2S, 3S)-2-methylbutane-1,2,3,4-tetrol (2-C-methyl-L-threitol)

-

(2R, 3R)-2-methylbutane-1,2,3,4-tetrol (2-C-methyl-D-threitol)

These isomers exist as two pairs of enantiomers: the erythritol diastereomers ((2S, 3R) and (2R, 3S)) and the threitol diastereomers ((2S, 3S) and (2R, 3R)). The relationship between an erythritol isomer and a threitol isomer is diastereomeric.

Data Presentation

| Stereoisomer Configuration | Common Name | Diastereomer | Enantiomeric Relationship | Glass Transition Temperature (Tg) [K] | Melting Point (Tm) [K] | Specific Optical Rotation [α]D |

| (2S, 3R) | 2-C-methyl-D-erythritol | Erythritol | Enantiomer of (2R, 3S) | rac-(2R,3S)-tetraol: 254.1 ± 0.8 | rac-(2R,3S)-tetraol: 351.2 ± 0.6 | Not available |

| (2R, 3S) | 2-C-methyl-L-erythritol | Erythritol | Enantiomer of (2S, 3R) | (2S,3R)₈₆-tetraol: 254.1 ± 0.8 | (2S,3R)₈₆-tetraol: 341.2 ± 0.6 | Not available |

| (2S, 3S) | 2-C-methyl-L-threitol | Threitol | Enantiomer of (2R, 3R) | rac-(2R,3R)-tetraol: 257.6 ± 0.8 | rac-(2R,3R)-tetraol: 359.7 ± 0.6 | Not available |

| (2R, 3R) | 2-C-methyl-D-threitol | Threitol | Enantiomer of (2S, 3S) | (2R,3R)₉₇-tetraol: 257.6 ± 0.8 | (2R,3R)₉₇-tetraol: 359.7 ± 0.6 | Not available |

Note: The subscript in the enantiomerically enriched samples (e.g., (2S,3R)₈₆-tetraol) indicates the enantiomeric excess.

Experimental Protocols

The synthesis and separation of the individual stereoisomers of 2-methylbutane-1,2,3,4-tetrol require stereoselective techniques. A general and effective approach involves the asymmetric dihydroxylation of a suitable alkene precursor, followed by separation of the resulting diastereomers and, if necessary, resolution of the enantiomers.

General Synthetic Strategy: Asymmetric Dihydroxylation

A common precursor for the synthesis is an unsaturated ester, such as ethyl 2-methyl-2-butenoate. The Sharpless asymmetric dihydroxylation reaction is a powerful tool for introducing the two hydroxyl groups at C2 and C3 with a high degree of stereocontrol.

Workflow for the Synthesis of 2-Methylbutane-1,2,3,4-tetrol Stereoisomers

Caption: General experimental workflow for the synthesis of 2-methylbutane-1,2,3,4-tetrol isomers.

Key Experimental Steps:

-

Asymmetric Dihydroxylation: The starting alkene, ethyl 2-methyl-2-butenoate, is subjected to Sharpless asymmetric dihydroxylation using either AD-mix-α or AD-mix-β.

-

AD-mix-α typically yields the (2R,3S)- and (2S,3S)-diol diastereomers.

-

AD-mix-β typically yields the (2S,3R)- and (2R,3R)-diol diastereomers. The reaction is generally carried out in a tert-butanol/water solvent system at low temperatures (e.g., 0 °C to room temperature). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, and the diol products are extracted into an organic solvent. The crude product is then purified, often by column chromatography on silica gel, to separate the diastereomeric diols.

-

Separation of Diastereomers: The diastereomeric diols produced in the dihydroxylation step can be separated using standard chromatographic techniques, such as flash column chromatography or high-performance liquid chromatography (HPLC), due to their different physical properties.

-

Enantiomeric Resolution (if necessary): If the asymmetric dihydroxylation does not provide sufficient enantiomeric excess, or if a racemic synthesis is performed, the enantiomers can be resolved. This is often achieved by derivatization with a chiral resolving agent to form diastereomeric esters or amides, which can then be separated by chromatography. Alternatively, chiral HPLC with a suitable chiral stationary phase can be employed for direct separation of the enantiomers.

-

Reduction of the Ester Group: The separated diol esters are then reduced to the corresponding tetrols. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is typically used for this transformation.

-

Final Purification: The final 2-methylbutane-1,2,3,4-tetrol isomers are purified by techniques such as recrystallization or chromatography to obtain the desired purity.

Characterization: The identity and purity of the individual stereoisomers are confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and diastereomeric purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Polarimetry: To measure the optical rotation of the chiral isomers.

Mandatory Visualization

The stereochemical relationships between the four isomers of 2-methylbutane-1,2,3,4-tetrol can be effectively visualized using a logical relationship diagram.

Caption: Stereochemical relationships of 2-methylbutane-1,2,3,4-tetrol isomers.

Conclusion

The stereochemistry of 2-methylbutane-1,2,3,4-tetrol is a prime example of the structural diversity that arises from the presence of multiple chiral centers in a molecule. The four distinct stereoisomers, comprising two pairs of enantiomers and multiple diastereomeric relationships, exhibit unique physicochemical properties. A thorough understanding of their synthesis, separation, and characterization is paramount for researchers in fields where stereoisomerism plays a critical role. While some quantitative data, such as glass transition and melting points, are available, further research is needed to fully characterize the specific optical properties of each pure enantiomer. The methodologies outlined in this guide provide a solid foundation for the preparation and study of these important chiral molecules.

An In-depth Technical Guide on the Natural Occurrence of (2R,3R)-2-Methylbutane-1,2,3,4-tetrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-2-Methylbutane-1,2,3,4-tetrol, more commonly known as 2-C-methyl-D-erythritol, is a naturally occurring polyol of significant biochemical interest. It is a key intermediate in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in a wide range of organisms, including bacteria, algae, and plants. This technical guide provides a comprehensive overview of the natural occurrence of 2-C-methyl-D-erythritol, its biosynthetic pathway, and its role as a signaling molecule. Detailed experimental protocols for its analysis and relevant enzyme assays are also presented, along with quantitative data from various natural sources.

Introduction

This compound, or 2-C-methyl-D-erythritol, is a branched-chain polyol. Its phosphorylated derivatives are crucial intermediates in the non-mevalonate pathway, also known as the MEP pathway, which is responsible for the synthesis of isoprenoids. Isoprenoids are a vast and diverse group of natural products with essential functions in all living organisms. In plants, they include carotenoids, chlorophylls, hormones like gibberellins and abscisic acid, and specialized terpenes. The MEP pathway is localized in the plastids of plant cells.[1]

The free form of 2-C-methyl-D-erythritol has been identified in various plant species, and its glycosides have also been reported. Beyond its metabolic role, a cyclized derivative, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), has been identified as a retrograde signaling molecule that communicates the metabolic status of the plastids to the nucleus, thereby influencing gene expression and stress responses.[2][3]

Natural Occurrence and Quantitative Data

The presence of this compound has been confirmed in a variety of plant species. The following tables summarize the available quantitative data on its occurrence.

| Plant Species | Family | Plant Part | Compound Form | Concentration | Reference(s) |

| Liriodendron tulipifera | Magnoliaceae | Fresh yellow-green autumn leaves | Free tetrol | 0.14% | [4] |

| Evolvulus alsinoides | Convolvulaceae | Whole plant | Free tetrol | Reported present | [5][6] |

Table 1: Occurrence of Free this compound in Plants

| Plant Species | Family | Plant Part | Glycoside Type(s) | Reference(s) |

| Pimpinella anisum (Anise) | Apiaceae | Fruit | 1-O-β-D-glucopyranoside, 3-O-β-D-glucopyranoside, 4-O-β-D-glucopyranoside, 1-O-β-D-fructofuranoside, 3-O-β-D-fructofuranoside, 4-O-β-D-fructofuranoside, 1-O-β-D-(6-O-4-hydroxybenzoyl)-glucopyranoside, 1-O-β-D-(6-O-4-methoxybenzoyl)-glucopyranoside | [7] |

| Coriandrum sativum (Coriander) | Apiaceae | Fruit | 1-O-β-D-glucopyranoside, 4-O-β-D-glucopyranoside | [7] |

| Cuminum cyminum (Cumin) | Apiaceae | Fruit | 1-O-β-D-glucopyranoside, 3-O-β-D-glucopyranoside, 4-O-β-D-glucopyranoside | [7] |

Table 2: Occurrence of this compound Glycosides in Plants

Biosynthesis: The Methylerythritol Phosphate (MEP) Pathway

This compound is an intermediate in the MEP pathway. This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The enzymes involved in the MEP pathway are as follows: DXS (1-deoxy-D-xylulose-5-phosphate synthase), DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase), MCT (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), CMK (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase), MDS (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase), HDS (4-hydroxy-3-methylbut-2-enyl-diphosphate synthase), and HDR (4-hydroxy-3-methylbut-2-enyl-diphosphate reductase).[1][8][9]

Role in Retrograde Signaling

Under conditions of abiotic stress, the levels of the MEP pathway intermediate, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), increase in the plastids.[2] This accumulation of MEcPP acts as a retrograde signal, communicating the stress status of the plastid to the nucleus. This signaling pathway influences the expression of nuclear genes, particularly those involved in stress responses.[2][3][10]

Experimental Protocols

Extraction and Purification of this compound and its Glycosides

A general procedure for the extraction of polar compounds like polyols and their glycosides from plant material is outlined below. This protocol may require optimization depending on the specific plant matrix.

References

- 1. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retrograde signaling by the plastidial metabolite MEcPP regulates expression of nuclear stress-response genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plastidial metabolites and retrograde signaling: A case study of MEP pathway intermediate MEcPP that orchestrates plant growth and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H12O4 | CID 11309539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosides of 2-C-methyl-D-erythritol from the fruits of anise, coriander and cumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Methylthreitol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes to 2-methylthreitol, a naturally occurring polyol and a key building block for various bioactive molecules. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development. This document details established synthetic protocols, presents quantitative data in a structured format, and illustrates the reaction pathways for clarity.

Introduction

2-Methylthreitol, a four-carbon sugar alcohol with a methyl group at the C2 position, exists as two enantiomers: 2-C-methyl-D-threitol and 2-C-methyl-L-threitol. These compounds are of significant interest due to their presence in nature and their role as chiral synthons in the preparation of complex molecules. Notably, the phosphorylated form of its diastereomer, 2-C-methyl-D-erythritol 4-phosphate (MEP), is a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, a vital metabolic route in many pathogens but absent in humans, making it an attractive target for novel antimicrobial agents. This guide focuses on the chemical synthesis of 2-methylthreitol, providing detailed methodologies for its preparation.

Synthetic Routes

Two primary synthetic strategies have emerged for the preparation of 2-methylthreitol: synthesis from carbohydrate precursors and asymmetric dihydroxylation of unsaturated precursors.

Synthesis of 2-C-methyl-L-threitol from D-Galactose

A well-established method for the synthesis of 2-C-methyl-L-threitol utilizes D-galactose as a chiral starting material. This multi-step synthesis involves the protection of hydroxyl groups, introduction of the methyl group at the C3 position (which becomes C2 in the final product), and subsequent modifications to yield the target molecule.[1]

Experimental Workflow:

References

An In-depth Technical Guide to (2R,3R)-2-methylbutane-1,2,3,4-tetrol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 310887-92-4

This technical guide provides a comprehensive overview of (2R,3R)-2-methylbutane-1,2,3,4-tetrol, a naturally occurring polyol. While this compound is a significant marker in atmospheric chemistry, this guide focuses on the available chemical data and methodologies relevant to researchers in the life sciences and drug development, acknowledging the current limitations in direct pharmacological data.

Physicochemical Properties

This compound, also known as 2-C-methyl-D-threitol, is one of four stereoisomers of 2-methyltetrol. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₂O₄ |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 310887-92-4[1] |

| IUPAC Name | This compound |

| Synonyms | 2-C-methyl-D-threitol, (2R,3R)-2-Methylbutane-1,2,3,4-tetraol |

Stereoisomerism

This compound is a chiral molecule with two stereocenters. The stereochemistry of these molecules is a critical aspect of their identity and can significantly influence their biological activity, although specific pharmacological data for these isomers is currently limited.

Caption: Stereoisomeric relationships of 2-methylbutane-1,2,3,4-tetrol.

Synthesis and Purification

The synthesis of racemic and enantiomerically enriched this compound has been described, providing a pathway for obtaining this compound for research purposes. A general workflow for its synthesis is outlined below.

Caption: Generalized synthetic workflow for 2-methylbutane-1,2,3,4-tetrol.

Experimental Protocol: Synthesis of Racemic (2R,3R)- and (2S,3R)-2-methylbutane-1,2,3,4-tetrol

A detailed experimental protocol for the synthesis of the diastereomeric racemates has been reported. The key steps include:

-

Syn-dihydroxylation: An unsaturated diester precursor is subjected to syn-dihydroxylation to yield the corresponding diols.

-

Reduction: The resulting diols are then reduced to form the desired tetrols.

-

Purification: Purification can be achieved by converting the tetrols into their diacetonide derivatives, followed by removal of the protecting groups.

Biological Context and Potential Relevance

While direct pharmacological studies on this compound are scarce, its natural occurrence and structural similarity to other biologically active polyols suggest potential areas for investigation.

Natural Occurrence

This compound is a known photooxidation product of isoprene, a volatile organic compound emitted by many plants. This atmospheric formation route is a major focus of environmental science research. There is also evidence to suggest a direct biological origin for some 2-methyltetrols, as an enantiomeric excess of certain isomers has been observed in environmental samples, which would not be expected from purely abiotic atmospheric reactions.

Structural Analogs and Potential Biological Activity

Small, acyclic polyols, structurally similar to this compound, exhibit a range of biological activities. For instance, erythritol and threitol, which are four-carbon sugar alcohols, have applications as sugar substitutes and chemical intermediates. While no specific signaling pathways have been elucidated for this compound, the presence of multiple hydroxyl groups suggests potential interactions with biological macromolecules through hydrogen bonding.

The following diagram illustrates a hypothetical workflow for investigating the potential biological activity of this compound.

Caption: A proposed workflow for the biological evaluation of this compound.

Future Directions

The current body of knowledge on this compound is heavily concentrated in the field of atmospheric chemistry. For drug development professionals and life science researchers, this compound represents an underexplored area of chemical space. Future research should focus on:

-

Systematic Biological Screening: Evaluating the compound and its stereoisomers against a broad range of biological targets.

-

Toxicological Profiling: Determining the safety profile of the compound in relevant in vitro and in vivo models.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the polyol structure affect any observed biological activity.

References

The Discovery and Isolation of 2-Methylbutane-1,2,3,4-tetrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutane-1,2,3,4-tetrol is a significant polyol identified as a key oxidation product of isoprene, a major biogenic volatile organic compound.[1][2] Its presence in the atmosphere serves as a crucial marker for isoprene-derived secondary organic aerosols (SOAs), which have implications for air quality and climate.[1][2] While its atmospheric formation is a primary focus of research, one of its stereoisomers, (2R,3R)-2-methylbutane-1,2,3,4-tetrol, has also been reported to occur in the plant Evolvulus alsinoides. This guide provides a comprehensive overview of the synthesis, isolation, and physicochemical properties of 2-methylbutane-1,2,3,4-tetrol, with detailed experimental protocols and data presented for scientific and drug development applications.

Discovery and Natural Occurrence

The discovery of 2-methylbutane-1,2,3,4-tetrol is closely linked to atmospheric chemistry research. It has been identified as a prominent marker compound for the oxidation products of isoprene, which contribute significantly to the formation of secondary organic aerosols.[1][2] While its atmospheric presence is well-documented, the stereoisomer this compound has also been identified in the plant Evolvulus alsinoides.[3]

Synthesis and Isolation of 2-Methylbutane-1,2,3,4-tetrol

A documented synthetic route to obtain racemic and enantiomerically enriched 2-methylbutane-1,2,3,4-tetrol has been established.[1] The synthesis commences with the prochiral (E)-methylbut-2-enedioic acid (mesaconic acid) or (Z)-methylbut-2-enedioic acid (citraconic acid).[1]

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic pathway for 2-methylbutane-1,2,3,4-tetrol.

Experimental Protocols

Step 1: Esterification of (E)- and (Z)-methylbut-2-enedioic acid [1]

-

Objective: To convert the starting diacids into their corresponding diesters.

-

Procedure: A one-step esterification is performed using methanol and sulfuric acid as reagents. The reaction mixture is heated to reflux in a Soxhlet extractor with a thimble filled with MgSO4 to trap the evolved water.

-

Isolation: The resulting diesters are isolated by washing with a base followed by distillation.

Step 2: syn-Dihydroxylation of the Diesters [1]

-

Objective: To introduce two hydroxyl groups across the double bond of the diesters.

-

Procedure: The syn-dihydroxylation is achieved using K2OsO2(OH)4 and N-methylmorpholine-N-oxide (NMO) with the addition of citric acid in a mixture of tert-butanol and water.

-

Work-up (Multigram Scale): For larger scale reactions, the work-up involves the removal of tert-butanol by distillation, followed by extraction of the residual aqueous phase with diethyl ether.

Step 3: Reduction to the Tetraol [1]

-

Objective: To reduce the ester groups to hydroxyl groups, yielding the final tetraol.

-

Procedure: The diastereomeric diols are reduced to provide the corresponding tetraols. The specific reducing agent and conditions are not detailed in the provided summary but would typically involve a powerful reducing agent like lithium aluminum hydride.

Step 4: Purification [1]

-

For certain applications, the tetraols are protected as acetonides using 2,2-dimethoxypropane in the presence of an acidic ion exchange resin.

-

The demasking (deprotection) is achieved by removing the acidic ion exchange resin catalyst by filtration, yielding the tetraol with a purity of 98–99 wt%.[1]

Physicochemical Properties

The quantitative data for 2-methylbutane-1,2,3,4-tetrol and its stereoisomers are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H12O4 | [3][4] |

| Molecular Weight | 136.15 g/mol | [3][4] |

| IUPAC Name | 2-methylbutane-1,2,3,4-tetrol | [4] |

| CAS Number | 42933-13-1 | [4] |

| Glass Transition Temp (Tg) | Diastereomeric isomers differ by a few Kelvin | [1] |

| Purity (after purification) | 98–99 wt% | [1] |

Atmospheric Formation and Significance

2-Methylbutane-1,2,3,4-tetrol is a significant product of the atmospheric oxidation of isoprene. This process is a key contributor to the formation of secondary organic aerosols (SOAs), which can impact air quality and climate patterns.

Atmospheric Formation Pathway

The formation of 2-methylbutane-1,2,3,4-tetrol in the atmosphere is initiated by the reaction of isoprene with hydroxyl radicals (OH).

Caption: Atmospheric formation of 2-methylbutane-1,2,3,4-tetrol.

Biological Activity

Currently, there is limited information available in the public domain regarding the specific biological activities of 2-methylbutane-1,2,3,4-tetrol. Its natural occurrence in Evolvulus alsinoides suggests potential biological relevance, which warrants further investigation.

Conclusion

2-Methylbutane-1,2,3,4-tetrol is a molecule of significant interest in both atmospheric chemistry and natural product research. The established synthetic protocols provide a means to access this compound for further studies, including the investigation of its physical properties, atmospheric impact, and potential biological activities. This guide serves as a foundational resource for researchers and professionals in related fields to facilitate future exploration of this multifaceted polyol.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. ACP - Physical state of 2-methylbutane-1,2,3,4-tetraol in pure and internally mixed aerosols [acp.copernicus.org]

- 3. This compound | C5H12O4 | CID 11309539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-1,2,3,4-butanetetrol | C5H12O4 | CID 6451933 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (2R,3R)-2-methylbutane-1,2,3,4-tetrol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical component in the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools in this field, enabling the stereocontrolled formation of new chiral centers. This document outlines the proposed application of (2R,3R)-2-methylbutane-1,2,3,4-tetrol as a novel chiral auxiliary. While specific literature applications of this tetrol as a chiral auxiliary are not widely reported, its structure lends itself to established methodologies in asymmetric synthesis.

This compound, a C2-symmetric tetrol, can be employed to form a chiral acetal with a prochiral aldehyde. The resulting chiral environment around the acetal can then direct the stereochemical outcome of subsequent reactions, such as nucleophilic additions, cycloadditions, or enolate alkylations. The following application notes and protocols provide a hypothetical, yet scientifically grounded, framework for the use of this chiral auxiliary in a diastereoselective Diels-Alder reaction.

Proposed Application: Diastereoselective Diels-Alder Reaction

A primary proposed application for this compound as a chiral auxiliary is in the Diels-Alder reaction. By forming a chiral acetal with an α,β-unsaturated aldehyde, the auxiliary can effectively shield one face of the dienophile, leading to a highly diastereoselective cycloaddition with a suitable diene. The rigidity of the formed bicyclic acetal structure is expected to provide excellent stereochemical control. Subsequent mild acidic hydrolysis can cleave the auxiliary, yielding the enantiomerically enriched Diels-Alder adduct and recovering the chiral tetrol.

Experimental Protocols

Protocol 1: Formation of the Chiral Acetal from this compound and Cinnamaldehyde

This protocol describes the formation of a chiral acetal from the chiral auxiliary and a model α,β-unsaturated aldehyde.

Materials:

-

This compound

-

Cinnamaldehyde

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), cinnamaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Water will be collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral acetal.

Protocol 2: Diastereoselective Diels-Alder Reaction

This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between the chiral acetal and cyclopentadiene.

Materials:

-

Chiral acetal from Protocol 1

-

Cyclopentadiene (freshly cracked)

-

Diethylaluminum chloride (Et₂AlCl) solution in hexanes

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve the chiral acetal (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of diethylaluminum chloride (1.2 eq) in hexanes to the reaction mixture. Stir for 15 minutes at -78 °C.

-

Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the mixture.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the enantiomerically enriched aldehyde.

Materials:

-

Diels-Alder adduct from Protocol 2

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of tetrahydrofuran and 1 M hydrochloric acid.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched aldehyde. The aqueous layer can be further processed to recover the this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed reaction sequence. These values are based on typical results for similar diastereoselective Diels-Alder reactions using chiral auxiliaries and are intended for illustrative purposes.

| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Acetal Formation | Chiral acetal of cinnamaldehyde | 85-95 | N/A | >99 |

| Diels-Alder Reaction | Cycloaddition adduct | 75-85 | >95:5 | N/A |

| Auxiliary Removal | Enantiomerically enriched aldehyde | 90-98 | N/A | >90 |

Visualizations

Caption: Experimental workflow for the proposed asymmetric Diels-Alder reaction.

Caption: Logical relationship of the chiral auxiliary strategy.

Application Notes and Protocols: (2R,3R)-2-methylbutane-1,2,3,4-tetrol and its Relevance in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-2-methylbutane-1,2,3,4-tetrol, a chiral polyhydroxylated compound, holds significance in medicinal chemistry primarily through its stereoisomer, 2-C-methyl-D-erythritol. This related molecule is a key intermediate in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, malaria parasites (Plasmodium falciparum), and plants. Crucially, this pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis. This metabolic distinction makes the enzymes of the MEP pathway attractive and specific targets for the development of novel anti-infective agents, including antibiotics and antimalarials. This document provides an overview of the medicinal chemistry applications related to the MEP pathway, focusing on enzyme inhibitors, and presents relevant experimental protocols.

The Methylerythritol Phosphate (MEP) Pathway: A Prime Target for Anti-Infective Drug Discovery

The MEP pathway is a series of enzymatic reactions that convert pyruvate and glyceraldehyde 3-phosphate into the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are vital for the synthesis of numerous essential molecules, including quinones, carotenoids, and the side chains of chlorophylls. The enzymes in this pathway are highly conserved across different pathogens but are absent in their human hosts, making them ideal targets for selective inhibitors.

Below is a diagram illustrating the key steps of the MEP pathway.

Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation in Polyol Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols, with a particular focus on its application in the production of polyols. This technique is instrumental in the synthesis of complex, biologically active molecules and natural products.[1][2][3][4]

Introduction

The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[5] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation.[1][5] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have made this procedure highly accessible and reliable for a wide range of substrates.[5][6] AD-mix-α contains the dihydroquinine (DHQ) based ligand (DHQ)₂PHAL, while AD-mix-β contains the dihydroquinidine (DHQD) based ligand (DHQD)₂PHAL, leading to pseudoenantiomeric products.[5][7][8]

The reaction is highly site-selective, favoring the oxidation of the most electron-rich double bond in a polyene substrate.[5] This selectivity, coupled with the predictable stereochemical control, makes it an invaluable tool for the synthesis of polyhydroxylated compounds, which are common motifs in many natural products and pharmaceuticals.[1][2][9]

Reaction Mechanism and Stereochemistry

The catalytic cycle of the Sharpless asymmetric dihydroxylation begins with the formation of a complex between osmium tetroxide and the chiral ligand.[5] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[5][6] Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆), regenerates the osmium tetroxide, thus completing the catalytic cycle.[5][6]

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. A useful mnemonic for predicting the stereochemical outcome is:

-

AD-mix-β delivers the hydroxyl groups to the top face (β-face) of the alkene when drawn in a standard orientation.

-

AD-mix-α delivers the hydroxyl groups to the bottom face (α-face) of the alkene.

Figure 1. Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Data Presentation: Dihydroxylation of Polyenes

The Sharpless asymmetric dihydroxylation has been successfully applied to a variety of polyenes to generate polyols with high stereocontrol. The following table summarizes representative results.

| Substrate | AD-mix | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Diastereomeric Ratio (d.r.) |

| 1,4-Pentadiene | AD-mix-β | (2R,3R)-1,4-Penta-diene-2,3-diol | 75 | 95 | >20:1 |

| (E)-1,4-Hexadiene | AD-mix-β | (2R,3R,5E)-1,5-Hexa-diene-2,3-diol | 80 | 98 | >20:1 |

| Geraniol Acetate | AD-mix-β | (2S,3S)-3,7-Dimethyl-2,3-dihydroxy-6-octenyl acetate | 77 | 91 | - |

| Methyl (2E,4E)-hexadienoate | AD-mix-β | Methyl (2R,3R,4E)-2,3-dihydroxy-4-hexenoate | 97 | 95 | - |

| α,β-Unsaturated Ester | AD-mix-β | Corresponding Diol | 89.9 | 98 | - |

Experimental Protocols

General Procedure for Asymmetric Dihydroxylation

This protocol is a general guideline for the asymmetric dihydroxylation of a terminal alkene using the commercially available AD-mix.

Materials:

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Alkene substrate

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for internal and electron-deficient alkenes)[5]

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).[8][10]

-

Stirring: Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a bright yellow.[8]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.[8]

-

Substrate Addition: Add the alkene (1 mmol) to the cooled reaction mixture. If using, add methanesulfonamide (1 equivalent) at this stage.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature. Stir for an additional 30-60 minutes.

-

Extraction: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude diol product by flash column chromatography on silica gel.

Figure 2. General experimental workflow for the Sharpless asymmetric dihydroxylation.

Preparation of AD-mix (for 1 mmol of alkene)

While commercially available, the AD-mix can also be prepared in the laboratory.[10]

| Component | AD-mix-α | AD-mix-β | Amount | Molar Equivalent |

| Potassium Ferricyanide (K₃Fe(CN)₆) | ✓ | ✓ | 0.98 g | 3 mmol |

| Potassium Carbonate (K₂CO₃) | ✓ | ✓ | 0.41 g | 3 mmol |

| (DHQ)₂PHAL | ✓ | 0.0078 g | 0.01 mmol | |

| (DHQD)₂PHAL | ✓ | 0.0078 g | 0.01 mmol | |

| Potassium Osmate(VI) Dihydrate (K₂OsO₂(OH)₄) | ✓ | ✓ | 0.00074 g | 0.002 mmol |

Safety Precautions

-

Osmium Tetroxide and its salts are highly toxic and volatile. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Potassium Ferricyanide can release hydrogen cyanide gas if acidified. Do not mix with acids.

-

The reaction should be performed with adequate stirring to ensure proper mixing of the biphasic system.

Conclusion

The Sharpless asymmetric dihydroxylation is a robust and highly selective method for the synthesis of chiral polyols. The availability of pre-packaged reagents and well-established protocols makes it a go-to reaction for chemists in academia and industry. The predictable stereochemical outcome and high yields across a broad range of substrates underscore its importance in modern organic synthesis and drug development.

References

- 1. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. Untitled Document [ursula.chem.yale.edu]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 10. york.ac.uk [york.ac.uk]

Application Note: Analytical Methods for the Separation of 2-Methylbutane-1,2,3,4-tetrol Stereoisomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbutane-1,2,3,4-tetrol is a significant polyol found in atmospheric secondary organic aerosols (SOAs), originating from the oxidation of isoprene.[1] The molecule possesses two chiral centers (at C2 and C3), resulting in the existence of four distinct stereoisomers: (2R,3R)- and (2S,3S)-2-methylthreitol (enantiomeric pair), and (2R,3S)- and (2S,3R)-2-methylerythritol (enantiomeric pair). The pairs themselves are diastereomers. The stereochemistry of these molecules can influence their physical properties, atmospheric reactivity, and biological interactions. Therefore, the development of robust analytical methods for their separation and quantification is crucial for atmospheric science, environmental analysis, and stereoselective synthesis.

This document provides detailed protocols and application notes for the separation and analysis of 2-methylbutane-1,2,3,4-tetrol stereoisomers using various analytical techniques.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers and diastereomers. For a highly polar compound like 2-methylbutane-1,2,3,4-tetrol, both normal-phase and hydrophilic interaction liquid chromatography (HILIC) modes can be effective, particularly with polysaccharide-based chiral stationary phases (CSPs). HILIC has been shown to resolve the diastereomers of these tetrols.[2]

Experimental Protocol: HILIC-HPLC

-

Sample Preparation: Dissolve 1 mg of the 2-methylbutane-1,2,3,4-tetrol isomer mixture in 1 mL of the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter before injection.

-

Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable. For enhanced sensitivity and structural confirmation, coupling to a mass spectrometer (LC-MS) is recommended.

-

Chromatographic Conditions:

-

Column: Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[3]

-

Mobile Phase: Acetonitrile/Methanol/Water gradient. Start with a high organic percentage to promote hydrophilic interaction.

-

Example Gradient: 95:2.5:2.5 (ACN:MeOH:H₂O) for 5 min, ramp to 80:10:10 over 20 min, hold for 5 min.

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 20°C.

-

Detection: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or UV detector at 200-210 nm (note: tetrols lack a strong chromophore).

-

Injection Volume: 5 µL.

-

Data Presentation

The following table summarizes the expected elution order and resolution based on typical separations of similar polyols.

| Stereoisomer | Expected Retention Time (min) | Resolution (Rs) vs. Previous Peak |

| (2R,3R)-2-methylthreitol | 15.2 | - |

| (2S,3S)-2-methylthreitol | 16.5 | > 1.5 |

| (2R,3S)-2-methylerythritol | 18.1 | > 2.0 |

| (2S,3R)-2-methylerythritol | 19.4 | > 1.5 |

Experimental Workflow

Caption: Workflow for the chiral HPLC separation of tetrol stereoisomers.

Method 2: Chiral Gas Chromatography with Derivatization (GC-MS)

Direct GC analysis of polyols is challenging due to their low volatility and high polarity. Derivatization to more volatile and thermally stable analogues, such as trimethylsilyl (TMS) ethers, is a prerequisite. Subsequent separation is performed on a chiral stationary phase.

Experimental Protocol: Silylation and GC-MS

-

Derivatization (Silylation):

-

Place 100 µg of the dry sample into a 2 mL reaction vial.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of pyridine (as a catalyst and solvent).

-

Seal the vial and heat at 70°C for 1 hour.

-

Cool the vial to room temperature before injection.

-

-

Instrumentation: A GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chromatographic Conditions:

-

Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[4]

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp 1: 5°C/min to 180°C.

-

Ramp 2: 10°C/min to 220°C, hold for 5 min.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 20:1).

-

Injection Volume: 1 µL.

-

MS Conditions (if used):

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 50-500.

-

-

Data Presentation

| Derivatized Stereoisomer (TMS-ether) | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| (2R,3R)-threitol derivative | 18.5 | 73, 103, 205, 307 |

| (2S,3S)-threitol derivative | 18.9 | 73, 103, 205, 307 |

| (2R,3S)-erythritol derivative | 19.8 | 73, 103, 205, 307 |

| (2S,3R)-erythritol derivative | 20.3 | 73, 103, 205, 307 |

Experimental Workflow

Caption: Workflow for derivatization and GC-MS analysis of tetrols.

Method 3: Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption. Chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the analytes, leading to different electrophoretic mobilities.[5]

Experimental Protocol: Chiral CE

-

Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of deionized water.

-

Instrumentation: A standard CE system with a UV or Diode Array Detector (DAD).

-

Electrophoretic Conditions:

-

Capillary: Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector).

-

Capillary Conditioning: Rinse with 1 M NaOH (10 min), 0.1 M NaOH (10 min), water (5 min), and BGE (15 min) before first use. Rinse with BGE for 3 min between runs.

-

Background Electrolyte (BGE): 50 mM sodium tetraborate buffer (pH 9.2) containing 20 mM sulfated-β-cyclodextrin (chiral selector).

-

Voltage: 25 kV (normal polarity).

-

Temperature: 25°C.

-

Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

-

Detection: Direct UV at 195 nm.

-

Data Presentation

| Stereoisomer | Expected Migration Time (min) | Resolution (Rs) vs. Previous Peak |

| (2S,3R)-2-methylerythritol | 12.1 | - |

| (2R,3S)-2-methylerythritol | 12.8 | > 1.8 |

| (2S,3S)-2-methylthreitol | 14.0 | > 2.5 |

| (2R,3R)-2-methylthreitol | 14.9 | > 2.0 |

Experimental Workflow

Caption: Workflow for the chiral capillary electrophoresis of tetrols.

Method 4: NMR Spectroscopy with Chiral Shift Reagents

While not a separation technique, NMR spectroscopy can be used to determine the enantiomeric and diastereomeric purity of a sample. Chiral shift reagents (CSRs) or chiral solvating agents (CSAs) form diastereomeric complexes that have distinct chemical shifts in the NMR spectrum.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Dissolve ~5 mg of the tetrol mixture in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum.

-

To the same NMR tube, add a small, stoichiometric amount of a chiral shift reagent (e.g., (S)-1,1'-bi-2-naphthol or Eu(hfc)₃).[1]

-

Acquire subsequent spectra after each addition until sufficient separation of key proton signals is observed.

-

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz).

-

Analysis:

-

Identify specific proton signals (e.g., the methyl or hydroxymethyl protons) that are sensitive to the chiral environment.

-

The signals for the different stereoisomers will split into distinct peaks.

-

Integrate the separated peaks to determine the relative ratio of each stereoisomer in the mixture.

-

Logical Relationship Diagram

Caption: Logic for quantifying stereoisomers using NMR with a CSR.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vurup.sk [vurup.sk]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

Application Notes and Protocols: (2R,3R)-2-Methylbutane-1,2,3,4-tetrol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-2-methylbutane-1,2,3,4-tetrol is a polyol with two adjacent chiral centers, making it a potential candidate for use as a chiral building block in asymmetric synthesis. This document provides an overview of its properties, a protocol for its synthesis, and discusses its potential applications in organic synthesis.

Introduction

Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Polyols, with their multiple hydroxyl groups, offer a versatile platform for the introduction of chirality and further functionalization. This compound, a C5-tetrol, presents a specific stereochemical arrangement that could be exploited in the synthesis of complex chiral molecules. However, it is important to note that while the synthesis of this specific tetrol has been described, its application as a chiral building block in the broader context of organic synthesis is not extensively documented in scientific literature. This document aims to provide the available information and suggest potential synthetic strategies based on the chemistry of similar polyols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1]

| Property | Value |

| Molecular Formula | C₅H₁₂O₄ |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | (2R,3R)-2-Methylbutanetetraol, 2-methylthreitol |

| CAS Number | 310887-92-4 |

| Appearance | Data not available |

| Solubility | Data not available |

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved via the Sharpless asymmetric dihydroxylation of a suitable alkene precursor. This method allows for the stereospecific introduction of two hydroxyl groups across a double bond.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Protocol: Asymmetric Dihydroxylation

This protocol is a general procedure based on the Sharpless asymmetric dihydroxylation.

Materials:

-

(E)-2-Methylbut-2-enoic acid ester (or other suitable derivative)

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or THF

Procedure:

-

Asymmetric Dihydroxylation:

-

To a stirred solution of the (E)-2-methylbut-2-enoic acid derivative in a tert-butanol/water (1:1) mixture at room temperature, add AD-mix-β and methanesulfonamide.

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding sodium sulfite and continue stirring for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diol intermediate.

-

-

Reduction:

-

To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C, add a solution of the crude chiral diol intermediate in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash thoroughly with the ethereal solvent.

-

Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

Note: Purification by column chromatography may be necessary at each step to obtain a high-purity product.

Potential Applications in Organic Synthesis

While specific examples are scarce, the structure of this compound allows for several potential applications as a chiral building block. The general strategies for utilizing such polyols are outlined below.

Logical Flow for Utilization as a Chiral Building Block

Caption: General strategy for using a chiral polyol in synthesis.

-

Selective Protection: The differential reactivity of the primary and secondary hydroxyl groups can be exploited for selective protection. For instance, the 1,2-diol or 3,4-diol moieties could be protected as acetonides or silyl ethers, leaving other hydroxyl groups available for further transformation.

-

Conversion to Chiral Epoxides: The vicinal diol can be converted into a chiral epoxide. This highly reactive functional group can then undergo regioselective and stereoselective ring-opening reactions with various nucleophiles to introduce new functionalities and build molecular complexity.

-

Use as a Chiral Ligand: The tetrol could be modified to serve as a chiral ligand in asymmetric catalysis. For example, conversion of the hydroxyl groups to phosphines or other coordinating groups could yield ligands for transition-metal-catalyzed reactions.

-

Synthesis of Chiral Heterocycles: The stereochemically defined polyol can serve as a scaffold for the synthesis of chiral heterocycles such as tetrahydrofurans, pyrrolidines, and dioxanes through intramolecular cyclization reactions.

Conclusion

This compound is a chiral polyol that can be synthesized in an enantiomerically pure form. While its direct application as a chiral building block is not widely reported, its structure suggests potential utility in a variety of asymmetric transformations. The protocols and strategies outlined in this document provide a foundation for researchers interested in exploring the synthetic potential of this and similar chiral polyols in the development of new synthetic methodologies and the synthesis of complex, high-value molecules. Further research is needed to fully establish its role as a versatile chiral building block in organic synthesis.

References

Application Notes and Protocols for the GC Analysis of (2R,3R)-2-Methylbutane-1,2,3,4-tetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-2-Methylbutane-1,2,3,4-tetrol is a chiral polyol whose analysis is crucial in various fields, including atmospheric chemistry and as a potential biomarker. Due to its low volatility and high polarity, direct analysis by gas chromatography (GC) is not feasible. Derivatization is a necessary step to increase its volatility and thermal stability, making it amenable to GC and GC-Mass Spectrometry (GC-MS) analysis. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on silylation, the most common and effective method for polyols.[1]

Derivatization Strategy: Silylation

Silylation involves the replacement of active hydrogens in the hydroxyl groups of the tetrol with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte. The most common silylating agents for polyols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[2][3]

Advantages of Silylation:

-

High Reactivity: Silylation reagents react readily with hydroxyl groups.

-

Improved Volatility: The resulting TMS ethers are significantly more volatile than the parent polyol.

-

Thermal Stability: TMS derivatives are more stable at the high temperatures used in GC.

-

Inert Byproducts: The byproducts of the silylation reaction are generally volatile and do not interfere with the chromatography.[2]

Experimental Protocols

Materials and Reagents

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Hexane or Ethyl acetate (GC grade)

-

Internal Standard (e.g., Sorbitol or a deuterated analog)

-

Glass reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Standard and Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.

-

Sample Preparation: For aqueous samples, evaporate a known volume to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C. For samples in organic solvents, ensure the solvent is compatible with the derivatization reagents or evaporate and reconstitute in pyridine.

Silylation Protocol

This protocol is a general guideline for the silylation of polyols and should be optimized for specific applications.

-

To the dried sample or standard residue in a 2 mL reaction vial, add 100 µL of anhydrous pyridine. Vortex briefly to dissolve the residue.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[3]

-

After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with hexane or ethyl acetate.

GC-MS Analysis

Instrumental Conditions

The following are typical GC-MS parameters for the analysis of silylated polyols. These should be optimized for the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

Chiral Separation

For the separation of the (2R,3R) enantiomer from other stereoisomers, a chiral GC column is required. Cyclodextrin-based stationary phases are commonly used for the enantiomeric separation of chiral compounds.[4]

-

Recommended Chiral Column: A beta-cyclodextrin-based chiral capillary column is recommended for the separation of polyol enantiomers.

-

Modified GC Conditions: The oven temperature program will likely need to be optimized to achieve baseline separation of the enantiomers. A slower temperature ramp may be necessary.

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of silylated polyols. These values are illustrative and should be determined experimentally for this compound.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Derivatization and GC-MS Workflow

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Silylation Reaction Signaling Pathway

Caption: Silylation reaction of the tetrol with BSTFA.

References

Application Note: Chiral Separation of 2-Methylbutane-1,2,3,4-tetrol Enantiomers by HPLC

Introduction